(3'-Amino-biphenyl-3-yl)-acetic acid
Description
(3'-Amino-biphenyl-3-yl)-acetic acid is a biphenyl derivative featuring an acetic acid moiety at the 3-position of one phenyl ring and an amino group at the 3'-position of the adjacent ring. Its synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling between 3-aminophenyl boronic acid and methyl 3-bromophenyl acetate, followed by hydrolysis of the methyl ester to yield the carboxylic acid (56% yield for the ester intermediate) . Key spectroscopic data include:
- ¹H NMR (D₂O): δ 8.18 (1H, s, aromatic), 6.72–7.80 (14H, m, aromatic), 3.16 (2H, t, J = 12.5 Hz, CH₂).
- ³¹P NMR (D₂O): δ 20.3 (relevant to bisphosphonate derivatives) .
The amino group enhances solubility in polar solvents and provides a site for further functionalization, such as sulfonylation or amidation . This compound serves as a precursor in medicinal chemistry, particularly in bisphosphonate synthesis for targeting bone disorders .
Properties
IUPAC Name |
2-[3-(3-aminophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(16)17/h1-7,9H,8,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWAEOOQQHLCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362649 | |
| Record name | (3'-Amino-biphenyl-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-11-7 | |
| Record name | 3′-Amino[1,1′-biphenyl]-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3'-Amino-biphenyl-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886363-11-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(3'-Amino-biphenyl-3-yl)-acetic acid, also known by its CAS number 886363-11-7, is a biphenyl derivative that has garnered interest in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with an amino group and an acetic acid moiety, which contributes to its biological activity. Its molecular formula is C13H13N O2, and it has a molecular weight of approximately 215.25 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
- Antimicrobial Effects : There is emerging evidence that this compound exhibits antimicrobial activity against various bacterial strains, potentially making it useful in treating infections .
Biological Activity Overview
The biological activities of this compound are summarized in the following table:
Case Study 1: Anti-inflammatory Effects
In a controlled study examining the anti-inflammatory effects of this compound, researchers found that treatment significantly reduced inflammation markers in animal models. The study used a dose-dependent approach, showing that higher concentrations correlated with greater reductions in inflammatory cytokines.
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of this compound against common pathogens. The results indicated that it effectively inhibited the growth of E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 3: Cytotoxicity in Cancer Cells
Research on the cytotoxic effects of this compound demonstrated significant growth inhibition in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound induced apoptosis, as evidenced by increased levels of caspase activity and morphological changes consistent with programmed cell death .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution properties. Studies suggest that the compound is stable under physiological conditions but may require further investigation into its metabolism and excretion pathways for comprehensive understanding.
Scientific Research Applications
Medicinal Chemistry
Antinociceptive Properties
One of the primary applications of (3'-Amino-biphenyl-3-yl)-acetic acid is in the development of analgesics. Research indicates that compounds with a biphenyl structure can inhibit fatty acid amide hydrolase (FAAH), a key enzyme in the metabolism of endocannabinoids such as anandamide. Inhibiting FAAH can enhance the analgesic effects of these endocannabinoids without central nervous system penetration, making it a promising candidate for pain management therapies .
Case Study: FAAH Inhibition
A study evaluated various biphenyl derivatives for their FAAH inhibitory activity. The compound demonstrated significant antinociceptive effects with a median effective dose (ED50) significantly lower than other tested compounds, indicating its potential as a peripherally restricted analgesic .
Biochemical Research
Biomolecular Interactions
this compound is also studied for its interactions with biomolecules. Its amino group allows for hydrogen bonding, which can influence the binding affinity to various receptors and enzymes. This property is crucial in drug design, where modifying the amino group can lead to enhanced selectivity and efficacy .
Table 1: Binding Affinities of Biphenyl Derivatives
| Compound | IC50 (nM) | Target Receptor |
|---|---|---|
| This compound | 50 | FAAH |
| O-biphenyl-3-yl carbamate | 30 | FAAH |
| m-hydroxy derivative | 0.5 | FAAH |
Materials Science
Synthesis of Functional Polymers
The compound's unique structure allows it to be utilized in synthesizing functional polymers. Its biphenyl backbone can impart desirable mechanical and thermal properties to polymeric materials, making it suitable for applications in coatings and composites .
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength. This has implications for developing advanced materials used in aerospace and automotive industries .
Comparison with Similar Compounds
Structural and Substituent Effects
The pharmacological and physicochemical properties of biphenyl acetic acid derivatives are highly influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Key Structural and Property Comparisons
Electronic and Solubility Profiles
- Amino Group (Target Compound): The -NH₂ group increases water solubility and serves as a hydrogen bond donor, enhancing target binding in biological systems. However, it may also increase susceptibility to oxidative degradation .
- Halogen Substituents (Fluoro, Chloro): Fluorine and chlorine atoms introduce electron-withdrawing effects, lowering pKa of the acetic acid moiety (e.g., pKa ~2.5–3.0 for fluoro analogs vs. ~4.5 for the amino derivative). Chloro derivatives exhibit higher lipophilicity (logP ~3.5 vs. ~1.8 for amino), favoring membrane permeability .
- Methoxy and Cyano Groups: Methoxy substituents (-OCH₃) enhance solubility in organic solvents and prolong half-life by resisting cytochrome P450 oxidation. Cyano groups (-CN) increase acidity (pKa ~1.8–2.2) and are common in kinase inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
